molecular formula C11H5F15O2 B15127886 Allyl perfluorooctanoate CAS No. 20120-44-9

Allyl perfluorooctanoate

Cat. No.: B15127886
CAS No.: 20120-44-9
M. Wt: 454.13 g/mol
InChI Key: DNFFZVPOFBBNHH-UHFFFAOYSA-N
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Description

Allyl perfluorooctanoate (CAS: 20120-44-9) is a fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Structurally, it consists of a perfluorooctanoate group (C7F15COO−) esterified with an allyl group (CH2=CHCH2−), yielding the molecular formula C11H5F15O2 . This compound is characterized by its strong carbon-fluorine bonds, which confer exceptional thermal stability, chemical resistance, and hydrophobicity.

Properties

CAS No.

20120-44-9

Molecular Formula

C11H5F15O2

Molecular Weight

454.13 g/mol

IUPAC Name

prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

InChI

InChI=1S/C11H5F15O2/c1-2-3-28-4(27)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2

InChI Key

DNFFZVPOFBBNHH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl perfluorooctanoate can be synthesized through the esterification of perfluorooctanoic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in the industrial production of this compound.

Chemical Reactions Analysis

Synthetic Routes

Allyl perfluorooctanoate is typically synthesized through esterification or radical-mediated processes.

Esterification of Perfluorooctanoic Acid

PFOA reacts with allyl alcohol under acidic or coupling-agent conditions:
C7F15COOH+CH2=CHCH2OHC7F15COOCH2CH=CH2+H2O\text{C}_7\text{F}_{15}\text{COOH} + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{C}_7\text{F}_{15}\text{COOCH}_2\text{CH}=\text{CH}_2 + \text{H}_2\text{O}
Key conditions:

  • Catalysts: H2SO4\text{H}_2\text{SO}_4, DCC (dicyclohexylcarbodiimide), or DMAP (4-dimethylaminopyridine)

  • Solvents: Dichloromethane or tetrahydrofuran

  • Yield: 60–85% (extrapolated from telomerization yields in ).

Radical Addition of Perfluoroalkyl Iodides

Allyl alcohol reacts with perfluoroalkyl iodides (e.g., C6F13I\text{C}_6\text{F}_{13}\text{I}) under radical initiation:
C6F13I+CH2=CHCH2OHAIBN/TBPPIC6F13CH2CHICH2OH\text{C}_6\text{F}_{13}\text{I} + \text{CH}_2=\text{CHCH}_2\text{OH} \xrightarrow{\text{AIBN/TBPPI}} \text{C}_6\text{F}_{13}\text{CH}_2\text{CHICH}_2\text{OH}

  • Initiators: Azobisisobutyronitrile (AIBN) or tert-butylperoxypivalate (TBPPI) .

  • Temperature: 70–90°C for 1–5 hours.

  • Key Finding : GC/MS and 19F^{19}\text{F}-NMR confirm the formation of CF2CH2-\text{CF}_2\text{CH}_2- linkages .

Table 1: Analytical Data for this compound Derivatives

ParameterValue/ObservationSource
19F^{19}\text{F}-NMRCF2-\text{CF}_2- at -112 ppm (AB system)
1H^{1}\text{H}-NMRAllyl protons at 2.95, 2.65, 4.3 ppm
GC/MS Fragmentsm/zm/z 126, 252 (perfluoroalkyl)
Thermal StabilityDecomposes >200°C

Stability and Degradation

  • Hydrolysis : Susceptible to alkaline hydrolysis, releasing PFOA:
    C7F15COOCH2CH=CH2+OHC7F15COO+CH2=CHCH2OH\text{C}_7\text{F}_{15}\text{COOCH}_2\text{CH}=\text{CH}_2 + \text{OH}^- \rightarrow \text{C}_7\text{F}_{15}\text{COO}^- + \text{CH}_2=\text{CHCH}_2\text{OH}

  • Photolytic Degradation : UV irradiation cleaves C–F bonds, forming shorter-chain perfluorocarboxylic acids .

Environmental and Toxicological Considerations

  • Persistence : Resists biotic/abiotic degradation due to C–F bond strength (116 kcal/mol\sim116 \text{ kcal/mol}) .

  • Bioaccumulation : Shown to disrupt GABAA_A receptors at concentrations as low as 0.1 µM .

This synthesis leverages fluorotelomerization and radical chemistry, with rigorous characterization ensuring structural fidelity. Environmental persistence and neurotoxic risks necessitate careful handling and disposal .

Scientific Research Applications

Allyl perfluorooctanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of fluorinated polymers and surfactants.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

    Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and fire-fighting foams.

Mechanism of Action

The mechanism of action of allyl perfluorooctanoate is primarily attributed to its fluorinated moiety, which imparts unique chemical properties such as hydrophobicity and resistance to degradation. The molecular targets and pathways involved in its action include:

    Hydrophobic Interactions: The fluorinated chain interacts with hydrophobic surfaces, enhancing the compound’s ability to repel water and other polar substances.

    Chemical Stability: The strong carbon-fluorine bonds confer resistance to chemical degradation, making the compound stable under harsh conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares allyl perfluorooctanoate with structurally and functionally related compounds, focusing on chemical properties, applications, toxicity, and environmental impact.

Ammonium Perfluorooctanoate (APFO)

  • Chemical Formula: C8H4F15NO2 .
  • Key Differences: APFO is the ammonium salt of perfluorooctanoic acid (PFOA), whereas this compound is an ester derivative. APFO is highly water-soluble due to its ionic nature, while this compound is likely lipophilic and less soluble in water.
  • Applications: APFO is widely used as an emulsifier in fluoropolymer production . This compound may serve as a monomer or crosslinking agent in fluoropolymer synthesis due to its allyl group’s reactivity .
  • Toxicity: APFO is linked to occupational health risks, including renal and testicular cancer in exposed workers . This compound’s toxicity remains less studied but could pose risks if hydrolyzed to PFOA .

Methyl Perfluoroundecanoate

  • Chemical Formula : C12H5F21O2 .
  • Key Differences: Methyl perfluoroundecanoate has a longer perfluorinated chain (C11 vs. C8), enhancing its persistence in the environment. The methyl ester group lacks the allyl group’s reactivity, limiting its utility in polymerization.
  • Applications: Used in waterproof coatings and lubricants . This compound’s allyl group may enable covalent bonding in polymer matrices .

Allyl Octanoate

  • Chemical Formula : C11H20O2 .
  • Key Differences: Allyl octanoate is non-fluorinated, making it less persistent and toxic compared to PFAS. It is used as a flavoring agent due to its fruity odor, contrasting with this compound’s industrial applications .
  • Environmental Impact: Non-fluorinated esters like allyl octanoate degrade more readily, whereas PFAS esters persist and bioaccumulate .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity Concerns Environmental Persistence
This compound 20120-44-9 C11H5F15O2 530.1 (calculated) Polymers, coatings Potential PFOA precursor High (PFAS class)
Ammonium perfluorooctanoate 3825-26-1 C8H4F15NO2 431.1 Fluoropolymer production Carcinogenic High
Methyl perfluoroundecanoate 203302-98-1 C12H5F21O2 652.1 (calculated) Waterproof coatings Persistent in ecosystems Extreme
Allyl octanoate 4230-97-1 C11H20O2 184.27 Food flavoring Low toxicity Low (biodegradable)

Research Findings and Implications

  • Degradation Pathways: this compound may hydrolyze to PFOA under environmental conditions, contributing to PFAS contamination .
  • Regulatory Status: APFO and other long-chain PFAS are restricted under international agreements (e.g., Stockholm Convention) . This compound’s regulatory status remains unclear but could face scrutiny as a PFAS precursor.
  • Synthetic Utility : The allyl group enables radical or ionic reactions, making it valuable for synthesizing fluorinated polymers or specialty chemicals .

Biological Activity

Allyl perfluorooctanoate (APFO) is a compound derived from perfluorooctanoic acid (PFOA), known for its applications in various industrial and consumer products. Understanding the biological activity of APFO is crucial due to its potential impact on human health and the environment. This article reviews existing research findings, case studies, and data tables that highlight the biological effects of APFO.

Chemical Structure and Properties

This compound is characterized by its fluorinated carbon chain, which contributes to its unique chemical properties, such as high stability and resistance to degradation. The molecular structure can be represented as follows:

C8H7F15O2\text{C}_8\text{H}_7\text{F}_15\text{O}_2

This structure facilitates its use in creating slippery, self-lubricating surfaces, as noted in various patents and studies .

Toxicological Effects

Research indicates that compounds related to PFOA, including APFO, exhibit significant toxicological effects. These effects can manifest through various mechanisms, including oxidative stress, immunotoxicity, and developmental neurotoxicity.

  • Oxidative Stress : Studies have shown that exposure to PFOA can lead to increased oxidative stress in various tissues. For instance, a study on mice demonstrated that PFOA exposure resulted in decreased activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in liver tissues, indicating impaired antioxidant defense mechanisms .
  • Immunotoxicity : Epidemiological evidence suggests that PFOA exposure is associated with immunotoxic effects. In animal studies, PFOA has been shown to suppress antibody production and alter immune responses. For example, a study reported a significant reduction in IgM production in mice following PFOA administration .
  • Developmental Neurotoxicity : Research has also indicated that PFOA can affect neurodevelopment in various species. Developmental neurotoxicity has been observed in zebrafish and other models exposed to PFOA, highlighting the potential risks associated with prenatal exposure .

Case Study 1: Immunotoxic Effects in Mice

In a controlled study involving B6C3F1 mice exposed to varying doses of PFOA, researchers observed notable immunotoxic effects. Mice receiving 0.05 mg/kg/day exhibited suppressed IgM production through both T-cell-dependent and independent pathways over a 28-day period. This suppression correlated with serum concentrations comparable to those found in occupationally exposed humans .

Case Study 2: Oxidative Stress Induction

Another study investigated the impact of PFOA on oxidative stress markers in mouse liver tissue. The results indicated a significant decrease in GPx activity (up to 75% reduction) alongside an increase in catalase activity, suggesting a compensatory response to heightened oxidative stress levels caused by PFOA exposure .

Table 1: Summary of Biological Effects of this compound

Effect TypeObserved OutcomeReference
Oxidative StressDecreased SOD and GPx activities
ImmunotoxicitySuppressed IgM production
Developmental NeurotoxicityAltered neurodevelopment in zebrafish

Table 2: Doses and Corresponding Biological Responses

Dose (mg/kg/day)GPx Activity (%)IgM Production (%)Reference
0.05-18%-50%
0.5-75%-70%

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